An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylbenzyl)piperidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylbenzyl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 1-(4-Methylbenzyl)piperidin-3-ol
1-(4-Methylbenzyl)piperidin-3-ol (CAS No. 1341959-16-7) is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for exploring chemical space.[1] The N-benzyl group, a common feature in pharmacologically active compounds, can engage in crucial interactions with biological targets.[2] This guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methylbenzyl)piperidin-3-ol, offering both predicted data and detailed experimental protocols for its empirical determination. Understanding these properties is paramount for its application in rational drug design, formulation development, and toxicological assessment.
Physicochemical Properties: A Quantitative Overview
| Property | Predicted/Analog Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₉NO | Defines the elemental composition and exact mass. |
| Molecular Weight | 205.30 g/mol | Influences diffusion, bioavailability, and formulation. |
| CAS Number | 1341959-16-7 | A unique identifier for the specific chemical substance. |
| Melting Point | Not available | Affects solubility, dissolution rate, and solid-state stability. |
| Boiling Point | Not available | Relevant for purification and handling of the compound. |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Crucial for formulation, bioavailability, and in vitro assay design. |
| pKa (Basic) | Estimated ~8.0-9.0 | Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | 1.65 (Computed) | A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų (Computed) | Correlates with passive molecular transport through membranes. |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-(4-Methylbenzyl)piperidin-3-ol. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
Determination of Aqueous Solubility
The "shake-flask" method is a gold-standard technique for determining the thermodynamic solubility of a compound.
Methodology:
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Preparation of Saturated Solution: Add an excess amount of 1-(4-Methylbenzyl)piperidin-3-ol to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clear glass vial.
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Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
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Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the sample at high speed to pellet any remaining solid particles.
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Sampling and Dilution: Carefully extract a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
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Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations of the compound.
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Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.
Causality of Experimental Choices: The extended equilibration time ensures that the dissolution process has reached a true thermodynamic equilibrium. Centrifugation is critical to remove any suspended microparticles that could lead to an overestimation of solubility. HPLC-UV is chosen for its high sensitivity and specificity in quantifying the analyte.
Diagram of Solubility Determination Workflow:
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is again a reliable approach.
Methodology:
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Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
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Compound Dissolution: Prepare a stock solution of 1-(4-Methylbenzyl)piperidin-3-ol in the aqueous phase at a known concentration.
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Partitioning: Add a known volume of the aqueous solution to a known volume of the pre-saturated n-octanol in a sealed vessel.
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Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
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Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.
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Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality of Experimental Choices: Pre-saturating the solvents is essential to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination that would lead to inaccurate LogP values.
Diagram of LogP Determination Workflow:
Determination of the Acid Dissociation Constant (pKa)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds like the piperidine nitrogen in 1-(4-Methylbenzyl)piperidin-3-ol.
Methodology:
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Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a co-solvent system if solubility is low.
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously stirring and recording the pH after each addition of titrant.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve.
Causality of Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the basic nitrogen is protonated, providing a direct and accurate determination of the pKa. The use of a standardized titrant and a calibrated pH meter ensures the accuracy of the measurement.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ 7.10-7.25 (m, 4H): Aromatic protons of the 4-methylbenzyl group.
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δ 3.50 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ar).
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δ 3.60-3.80 (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH-OH).
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δ 2.80-3.20 (m, 2H): Equatorial and axial protons on the carbons adjacent to the nitrogen.
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δ 2.35 (s, 3H): Methyl protons of the 4-methylbenzyl group.
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δ 1.50-2.20 (m, 5H): Remaining piperidine ring protons, including the proton attached to the hydroxyl group which may be broad and exchangeable.
Reference ¹H NMR Data for 1-(4-methylbenzyl)piperidine (400 MHz, DMSO): δ = 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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δ 136.0-138.0: Quaternary carbon of the 4-methylbenzyl group.
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δ 128.0-130.0: Aromatic carbons of the 4-methylbenzyl group.
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δ 65.0-70.0: Carbon bearing the hydroxyl group (-CH-OH).
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δ 60.0-65.0: Methylene carbon of the benzyl group (-CH₂-Ar).
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δ 50.0-55.0: Carbons adjacent to the nitrogen in the piperidine ring.
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δ 25.0-40.0: Remaining piperidine ring carbons.
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δ 20.0-22.0: Methyl carbon of the 4-methylbenzyl group.
Reference ¹³C NMR Data for 1-(4-methylbenzyl)piperidine (100 MHz, DMSO): δ = 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 ppm.
Predicted Infrared (IR) Spectrum
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3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol group.
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3000-3100 cm⁻¹: Aromatic C-H stretching.
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2800-3000 cm⁻¹: Aliphatic C-H stretching of the piperidine and benzyl methylene groups.
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1600-1650 cm⁻¹ & 1450-1500 cm⁻¹: C=C stretching of the aromatic ring.
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1000-1200 cm⁻¹: C-O stretching of the alcohol group.
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1100-1200 cm⁻¹: C-N stretching of the tertiary amine.
Predicted Mass Spectrum (Electron Ionization - EI)
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Molecular Ion (M⁺): m/z = 205.
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Major Fragmentation Peaks:
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m/z = 105: Loss of the piperidin-3-ol moiety, resulting in the 4-methylbenzyl cation.
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m/z = 91: Tropylium ion, a common fragment from benzyl groups.
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m/z = 100: Fragmentation of the piperidine ring.
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Proposed Synthesis Route
A plausible and efficient synthesis of 1-(4-Methylbenzyl)piperidin-3-ol can be achieved via a reductive amination reaction.
Diagram of Proposed Synthesis:
